molecular formula C15H13N3O2 B095556 N-(7-Methoxy-1-phenazinyl)acetamide CAS No. 18450-07-2

N-(7-Methoxy-1-phenazinyl)acetamide

Cat. No. B095556
CAS RN: 18450-07-2
M. Wt: 267.28 g/mol
InChI Key: KLWFNRUBVILQNX-UHFFFAOYSA-N
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Description

N-(7-Methoxy-1-phenazinyl)acetamide, commonly known as MPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPA is a derivative of phenazine, a heterocyclic compound that has been extensively studied for its biological properties.

Scientific Research Applications

MPA has been studied for its potential applications in various fields. In the field of medicine, MPA has been investigated for its anti-cancer properties. Studies have shown that MPA can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPA has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of bacteria and fungi.
In the field of materials science, MPA has been investigated for its potential use as a redox-active material in batteries and as a catalyst in various chemical reactions.

Mechanism Of Action

The mechanism of action of MPA is not fully understood. However, studies have shown that MPA can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis. MPA has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation.

Biochemical And Physiological Effects

Studies have shown that MPA can induce oxidative stress and apoptosis in cancer cells. MPA has also been shown to inhibit the growth of bacteria and fungi. In addition, MPA has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using MPA in lab experiments include its high purity and yield, its potential applications in various fields, and its ability to induce oxidative stress and apoptosis in cancer cells. The limitations of using MPA in lab experiments include the need for specialized equipment and expertise, as well as the potential toxicity of MPA.

Future Directions

There are several future directions for research on MPA. In the field of medicine, further studies are needed to determine the efficacy of MPA as a cancer therapy and its potential side effects. In the field of materials science, further studies are needed to optimize the use of MPA as a redox-active material in batteries and as a catalyst in various chemical reactions. Additionally, further studies are needed to elucidate the mechanism of action of MPA and its potential applications in other fields.

Synthesis Methods

The synthesis of MPA involves the reaction of phenazine-1-carboxylic acid with methanol and acetic anhydride. The resulting compound is then treated with ammonia to obtain MPA. This method has been optimized to achieve high yields and purity of MPA.

properties

CAS RN

18450-07-2

Product Name

N-(7-Methoxy-1-phenazinyl)acetamide

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(7-methoxyphenazin-1-yl)acetamide

InChI

InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19)

InChI Key

KLWFNRUBVILQNX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC

synonyms

N-(7-Methoxy-1-phenazinyl)acetamide

Origin of Product

United States

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